molecular formula C12H15ClN2S B13629623 4-Chloro-2-isobutyl-5,6-dimethylthieno[2,3-d]pyrimidine

4-Chloro-2-isobutyl-5,6-dimethylthieno[2,3-d]pyrimidine

Cat. No.: B13629623
M. Wt: 254.78 g/mol
InChI Key: HZFNUWDNIDEKRT-UHFFFAOYSA-N
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Description

4-Chloro-2-isobutyl-5,6-dimethylthieno[2,3-d]pyrimidine is an organoheterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with chloro, isobutyl, and dimethyl groups. It is primarily used as an intermediate in pharmaceutical research and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-isobutyl-5,6-dimethylthieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thiophene derivatives with pyrimidine precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality and efficiency. The final product is usually purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-isobutyl-5,6-dimethylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thienopyrimidines, which can be further utilized in pharmaceutical synthesis .

Scientific Research Applications

4-Chloro-2-isobutyl-5,6-dimethylthieno[2,3-d]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-isobutyl-5,6-dimethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-isobutyl-5,6-dimethylthieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isobutyl group differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and different reactivity in chemical synthesis .

Properties

Molecular Formula

C12H15ClN2S

Molecular Weight

254.78 g/mol

IUPAC Name

4-chloro-5,6-dimethyl-2-(2-methylpropyl)thieno[2,3-d]pyrimidine

InChI

InChI=1S/C12H15ClN2S/c1-6(2)5-9-14-11(13)10-7(3)8(4)16-12(10)15-9/h6H,5H2,1-4H3

InChI Key

HZFNUWDNIDEKRT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=NC(=N2)CC(C)C)Cl)C

Origin of Product

United States

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